molecular formula C5H13N B1584523 N,N-Dimethylisopropylamine CAS No. 996-35-0

N,N-Dimethylisopropylamine

Cat. No.: B1584523
CAS No.: 996-35-0
M. Wt: 87.16 g/mol
InChI Key: VMOWKUTXPNPTEN-UHFFFAOYSA-N
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Description

N,N-Dimethylisopropylamine is an acyclic tertiary amine with the molecular formula C5H13N. It is a colorless liquid that is miscible with water and has a strong, fishy odor. This compound is commonly used as a catalyst in various industrial processes, particularly in the production of polyurethane foams .

Mechanism of Action

Target of Action

N,N-Dimethylisopropylamine is an acyclic tertiary amine . The primary targets of this compound are nitrogen-containing compounds . The compound interacts with these targets primarily through protonation .

Mode of Action

The mode of action of this compound involves the protonation of the compound, which leads to the efficient migration of its methyl group to other nitrogen-containing compounds in the gas phase . This interaction with its targets results in changes at the molecular level, affecting the structure and function of the nitrogen-containing compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving nitrogen-containing compounds . The protonation and subsequent migration of the methyl group can alter these pathways, leading to downstream effects that can influence various biological processes .

Pharmacokinetics

Its small size and lipophilic nature (LogP: 0.95640 ) suggest that it could be well-absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific nitrogen-containing compounds it interacts with . By altering the structure and function of these compounds, this compound can influence a variety of biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is highly flammable and incompatible with strong oxidizing agents . Therefore, its action can be affected by the presence of heat, sparks, or oxidizing agents in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylisopropylamine can be synthesized through the alkylation of isopropylamine with formaldehyde and formic acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the same alkylation reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylisopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylisopropylamine has several applications in scientific research:

Comparison with Similar Compounds

  • N,N-Dimethylethylamine
  • N,N-Diisopropylmethylamine
  • N,N-Dimethylhexylamine
  • N,N-Diisopropylethylamine

Comparison: N,N-Dimethylisopropylamine is unique due to its specific structure, which provides it with distinct reactivity and physical properties. For example, compared to N,N-Dimethylethylamine, this compound has a higher boiling point and different solubility characteristics .

Properties

IUPAC Name

N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-5(2)6(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOWKUTXPNPTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2033447
Record name N,N-Dimethylisopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

996-35-0
Record name Dimethylisopropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=996-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylisopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylisopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylisopropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLISOPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA4TE070J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and formula of N,N-Dimethylisopropylamine?

A1: this compound has the molecular formula C5H13N. Its structure consists of an isopropyl group attached to a nitrogen atom, which is further bonded to two methyl groups.

Q2: What are the main fragmentation pathways of this compound upon excitation to its Rydberg states?

A2: Time-resolved studies have shown that excitation of this compound to its 3p Rydberg state results in a rapid internal conversion to the 3s level. Subsequently, the molecule undergoes fragmentation, primarily through cleavage at the alpha C-C bond. This suggests that the internal conversion process channels sufficient energy into vibrations, exceeding the bond energy of the alpha C-C bond.

Q3: How does protonation affect the methyl transfer behavior of this compound?

A3: Research indicates that protonation significantly enhances the ability of this compound to donate methyl groups. Density functional theory (DFT) calculations confirm that the protonated form of the molecule is a more effective methyl donor compared to its neutral counterpart. This behavior has been observed in both gas phase and aqueous solutions.

Q4: How does cluster formation affect the Rydberg electron binding energy in this compound?

A4: Studies have revealed that the Rydberg electron binding energy in this compound decreases with increasing cluster size. This phenomenon is attributed to two main factors:

    Q5: How does this compound participate in the structure elucidation of Nereistoxin?

    A5: this compound played a crucial role in determining the structure of Nereistoxin . Treatment of a Nereistoxin derivative with Raney nickel yielded this compound, alongside dimethylamine. This finding, combined with other evidence, led to the conclusion that Nereistoxin contains a 4-N,N-dimethylamino-1,2-dithiolane structure.

    Q6: What is the reactivity of this compound with OH radicals?

    A6: The rate coefficient for the reaction of this compound with OH radicals has been determined to be (9.79 ± 1.75) × 10-11 cm3 molecule-1 s-1 at 298 K . This value is in good agreement with predictions made using structure-activity relationships (SAR).

    Q7: How can this compound be used in standoff trace chemical sensing?

    A7: The lifetime of the S1 excited state in this compound is sensitive to the amount of vibrational energy . This property can be exploited for standoff sensing. By using a laser pulse to vibrationally excite the molecule and another to ionize it through the S1 state, the ionization efficiency can be modulated based on the S1 lifetime, allowing for the detection and identification of the molecule.

    Q8: How is this compound used in descaling hypersaline brines?

    A8: this compound can be utilized in the thermomorphic hydrophilicity base-induced precipitation (THBIP) process for descaling hypersaline brines . As a thermomorphic amine base, it increases solution pH, inducing precipitation of hardness ions like Mg2+ and Ca2+ as hydroxide minerals. The temperature-dependent solubility of this compound allows for its separation and reuse after the precipitation process.

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